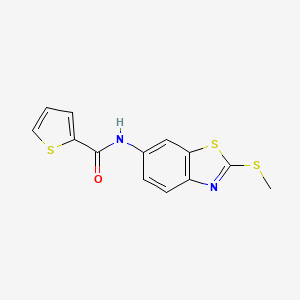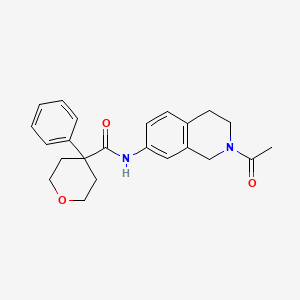![molecular formula C19H16N4O4S B2785102 N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946299-82-7](/img/structure/B2785102.png)
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Inhibitory Properties
The compound N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and its derivatives have been synthesized and investigated for their inhibitory properties against various kinases. One such study revealed the complete crystal structure of a closely related compound, designed as a new inhibitor of CLK1 and DYRK1A kinases. This structural information is crucial for understanding its biological mechanism of action (Guillon et al., 2013).
Antimicrobial Activity
Research into derivatives of the mentioned compound has demonstrated significant antimicrobial activities. One study presented the preparation of new series of derivatives showing potent antibacterial potency against strains like E. coli and B. subtilis, as well as antifungal potency against fungi such as A. flavus and C. albicans. These findings indicate potential applications in addressing microbial infections (Kerru et al., 2019).
Radioligand Imaging
Another area of application is in radioligand imaging, where derivatives have been developed for positron emission tomography (PET) to image the translocator protein (18 kDa). These studies are pivotal in neurological research, offering insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Heterocyclic Chemistry and Drug Design
The compound and its derivatives have also contributed to the field of heterocyclic chemistry and drug design, offering new scaffolds for developing therapeutic agents. Syntheses of novel derivatives have been reported, showing potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their possible use in cancer treatment (Gangjee et al., 2009).
Crystallography and Material Science
The study of crystal structures of derivatives provides valuable information for material science, facilitating the design of novel compounds with desired physical and chemical properties. Such research aids in the development of materials for various applications, including pharmaceuticals and electronics (Subasri et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-13-6-5-11(8-14(13)27-2)22-15(24)9-23-10-21-16-12-4-3-7-20-18(12)28-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSLDGXZCQAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)
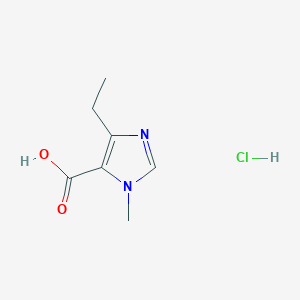
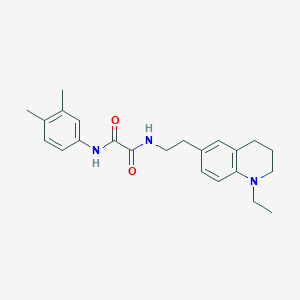
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)
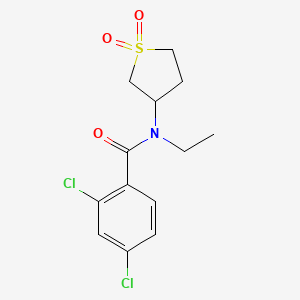
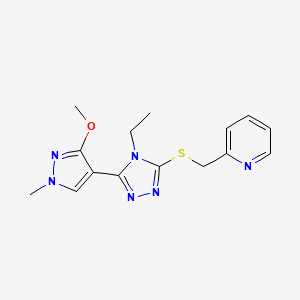
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
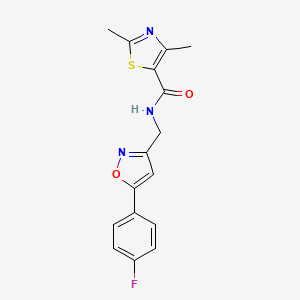
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
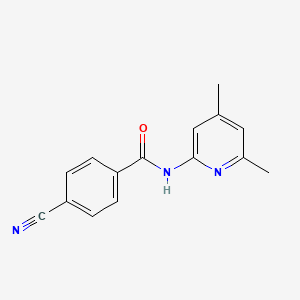
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
